(2R)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid

Chiral synthesis Enantiomeric purity Drug intermediate procurement

(2R)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid (CAS 2865073-20-5) is a single-enantiomer, N-Boc-protected non-proteinogenic β-amino acid derivative featuring a pyrrolidine ring. With molecular formula C₁₁H₂₀N₂O₄ and molecular weight 244.29 Da, it possesses both a protected secondary amine (Boc-pyrrolidine) and a free α-amino acid moiety (NH₂ and COOH on the same carbon).

Molecular Formula C11H20N2O4
Molecular Weight 244.29 g/mol
Cat. No. B14024510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid
Molecular FormulaC11H20N2O4
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)C(C(=O)O)N
InChIInChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-7(6-13)8(12)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t7-,8-/m1/s1
InChIKeyPLMLEARVVVKXDQ-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid: Procurement-Ready Chiral β-Amino Acid Building Block


(2R)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid (CAS 2865073-20-5) is a single-enantiomer, N-Boc-protected non-proteinogenic β-amino acid derivative featuring a pyrrolidine ring [1]. With molecular formula C₁₁H₂₀N₂O₄ and molecular weight 244.29 Da, it possesses both a protected secondary amine (Boc-pyrrolidine) and a free α-amino acid moiety (NH₂ and COOH on the same carbon) . This bifunctional architecture makes it a versatile constrained building block for peptide mimetic synthesis and medicinal chemistry, where the (2R,3R) absolute configuration provides defined stereochemical input for downstream chiral products .

Why Generic Substitution Fails for (2R)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid in Chiral Synthesis


This compound cannot be freely interchanged with its (2S,3R), (2R,3S), or (2S,3S) stereoisomers (CAS 2891581-59-0, 2865073-19-2, and 2865073-25-0, respectively), nor with the racemic mixture (CAS 862372-68-7) or simpler des-amino analogs such as (R)-N-Boc-3-pyrrolidineacetic acid [1]. Each stereoisomer presents a distinct three-dimensional pharmacophore that, when incorporated into a drug candidate or chemical probe, dictates the spatial orientation of key H-bond donors/acceptors and hydrophobic contacts at biological targets [2]. Substituting the (2R,3R) isomer with any other diastereomer or the racemate introduces configurational heterogeneity that can abolish target binding, alter off-target profiles, and create regulatory complications during enantiopure drug development .

Quantitative Differentiation Evidence for (2R)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid vs. Closest Analogs


Enantiopure (2R,3R) Configuration vs. Racemic Mixture: Impact on Downstream Chiral Purity

The target compound is supplied as a single, defined (2R,3R) enantiomer, whereas the most economical alternative—CAS 862372-68-7 (amino[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]acetic acid)—is sold as a racemic or stereochemically unspecified mixture containing up to four stereoisomers . In peptide coupling or amide bond formation, use of the racemic mixture generates diastereomeric products that require costly chiral chromatography to resolve, while the enantiopure (2R,3R) building block directly yields a single diastereomer . Procurement of the specified isomer eliminates downstream purification burden and ensures batch-to-batch stereochemical consistency, a critical requirement for GMP intermediate supply chains.

Chiral synthesis Enantiomeric purity Drug intermediate procurement

Calculated LogP: Hydrophilicity Advantage of (2R,3R) Target Compound vs. Des-Amino Analog

The target compound exhibits a calculated LogP of -2.21 [1], which is 3.87 log units more hydrophilic than the structurally related des-amino analog (R)-N-Boc-3-pyrrolidineacetic acid (LogP = 1.656) . This difference arises from the presence of the free α-amino group and carboxylic acid on the target compound, which introduce two additional H-bond donors and acceptors. In a medicinal chemistry context, a LogP shift of this magnitude predicts substantially higher aqueous solubility and lower non-specific protein binding, both of which are favorable for fragment-based screening and for reducing promiscuous assay interference [2].

Physicochemical profiling LogP Lead optimization

Polar Surface Area (PSA) Comparison: Enhanced H-Bond Capacity for Target Engagement

The (2R,3R) target compound has a calculated topological polar surface area (tPSA) of 93 Ų [1], which is 26.16 Ų higher than the des-amino analog (R)-N-Boc-3-pyrrolidineacetic acid (tPSA = 66.84 Ų) . The higher PSA reflects the additional H-bond donor (NH₂) and acceptor (C=O of COOH) contributed by the α-amino acid moiety. PSA values above 90 Ų are associated with reduced passive membrane permeability but enhanced aqueous solubility, making the target compound particularly suitable for designing peripherally restricted agents or for use in prodrug strategies where the free amino acid is temporarily masked to improve oral absorption [2].

Polar surface area Membrane permeability Drug-likeness

Fraction sp³ (Fsp3) = 0.818: Conformational Complexity Advantage Over Planar Isosteres

The (2R,3R) target compound has an Fsp3 (fraction of sp³-hybridized carbons) of 0.818 [1], placing it among highly saturated building blocks. This value exceeds the typical Fsp3 range of 0.3–0.5 for flat heteroaromatic scaffolds commonly used as alternative β-amino acid surrogates. Retrospective analyses of drug discovery pipelines have demonstrated that higher Fsp3 correlates with improved clinical success rates, lower promiscuity, and enhanced solubility [2]. Incorporating Fsp3-rich fragments early in lead generation reduces the risk of late-stage attrition due to poor physicochemical properties [3].

Fraction sp3 Conformational complexity Clinical success probability

Bifunctional Amino Acid Architecture vs. Simple Pyrrolidineacetic Acids: Synthetic Versatility

Unlike (R)- or (S)-N-Boc-3-pyrrolidineacetic acid (which bear only a single carboxylic acid handle), the target compound provides two orthogonal reactive sites: the Boc-protected pyrrolidine nitrogen and the free α-amino acid (both NH₂ and COOH). This bifunctionality enables sequential coupling strategies—e.g., amide bond formation at the α-carboxylic acid followed by Boc deprotection and a second coupling at the pyrrolidine nitrogen—without requiring additional protection/deprotection steps [1]. The pyrrolidine ring additionally imposes conformational constraint that can pre-organize peptide backbone geometry, potentially enhancing target binding entropy [2]. Quantitative comparison of synthetic step count: a three-step diversification sequence using the target compound versus a five-step sequence required when using mono-functional pyrrolidineacetic acids [3].

Building block versatility Peptide mimetic Conformational constraint

High-Impact Application Scenarios for (2R)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid


Enantiopure Peptide Mimetic Synthesis for Protease Inhibitor Lead Optimization

Use the (2R,3R) building block as a conformationally constrained β-amino acid surrogate in the P1 or P2 position of peptide mimetic protease inhibitors. The pyrrolidine ring restricts backbone flexibility, while the defined (2R,3R) stereochemistry ensures consistent spatial presentation of the α-amino acid moiety to the target protease active site. The Boc group can be selectively removed post-coupling to reveal a secondary amine for further diversification [1]. This strategy has been employed in the development of DPP-4 inhibitors and related serine protease programs where constrained β-amino acids improve potency and metabolic stability.

Fragment-Based Drug Discovery (FBDD) Library Design with Fsp3-Rich Scaffolds

Incorporate this compound into fragment libraries seeking to escape 'flatland' chemical space. With an Fsp3 of 0.818, it provides three-dimensional complexity that increases the probability of identifying selective, developable hits [2]. The free α-amino acid enables direct conjugation to fragment-linking handles, while the Boc-pyrrolidine serves as a masked diversification point. The negative LogP (−2.21) ensures aqueous solubility at fragment screening concentrations (typically 0.5–2 mM in PBS), reducing false negatives from compound precipitation [3].

Synthesis of Diastereomerically Pure Bicyclic Peptidomimetics via Tandem Cyclization

Leverage the bifunctional (NH₂ + COOH) α-amino acid moiety and the Boc-protected pyrrolidine nitrogen in orthogonal cyclization reactions. The (2R,3R) configuration directs the relative orientation of the two nitrogen atoms, enabling diastereoselective formation of bicyclic scaffolds such as pyrrolo-piperazine-diones. This diastereoselectivity is configuration-dependent; the (2S,3R) or (2R,3S) isomers produce different ring junction geometries that may not match the desired bioactive conformation, underscoring the importance of procuring the correct stereoisomer [4].

Chemical Probe Synthesis for Target Validation Requiring High Chiral Purity Intermediates

When synthesizing chemical probes intended for target engagement studies (e.g., photoaffinity labeling or PROTAC conjugates), stereochemical integrity is paramount because off-target binding from the wrong enantiomer can confound proteomics readouts. Starting with the enantiopure (2R,3R) building block at ≥97% purity minimizes diastereomeric impurities in the final probe, facilitating cleaner SAR interpretation and more reliable cellular target engagement data. Comparable racemic or stereochemically ambiguous starting materials introduce diastereomer mixtures that require preparative chiral HPLC, adding cost and complexity.

Quote Request

Request a Quote for (2R)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.